amine CAS No. 1240590-91-3](/img/structure/B6344199.png)

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine, or simply 4-Methoxyphenylprop-2-en-1-amine, is a compound used in scientific research for its wide range of applications. It is a derivative of prop-2-en-1-amine, a type of amine, and is characterized by its unique structure and properties. This compound has been studied extensively in recent years due to its potential applications in various fields, such as biochemistry and medicine.

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into Chemical Reactions

One area of research focuses on understanding the mechanistic pathways of chemical reactions involving compounds with similar structural motifs. For example, studies have investigated the acidolysis of lignin model compounds, revealing intricate details about bond cleavage and the formation of intermediates like enol ether compounds in specific conditions T. Yokoyama, 2015. Such insights are crucial for developing more efficient processes for lignin valorization and understanding the chemical behavior of methoxyphenyl compounds under various conditions.

Pharmaceutical Applications and Ligand Development

In the realm of pharmaceuticals, the structural framework of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” serves as a valuable scaffold for developing ligands targeting specific receptors. Research into dopamine D2 receptor ligands for treating neuropsychiatric disorders has highlighted the importance of aromatic moiety and amine functionalities for achieving high receptor affinity, where modifications of the phenyl ring, such as methoxy substitutions, play a critical role in ligand design Radomír Jůza et al., 2022.

Anti-Cancer and Anti-Inflammatory Properties

Further research into the derivatives of methoxyphenyl compounds has uncovered their potential as anti-cancer and anti-inflammatory agents. For instance, compounds like 4′-geranyloxyferulic acid, which share a similar methoxyphenyl core, have demonstrated significant promise as dietary chemopreventive agents against colon cancer F. Epifano et al., 2015. This line of investigation opens new avenues for using methoxyphenyl-based compounds in therapeutic applications.

Environmental and Analytical Chemistry

The compound’s structural elements are also relevant in environmental chemistry, where their degradation mechanisms and interactions with pollutants are studied. Advanced oxidation processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, including amines, highlighting the compound's relevance in environmental remediation and the development of cleaner technologies Akash P. Bhat & P. Gogate, 2021.

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h3-9,14H,1,10-11H2,2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWDJQLYNJKEAC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CCNCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/CNCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

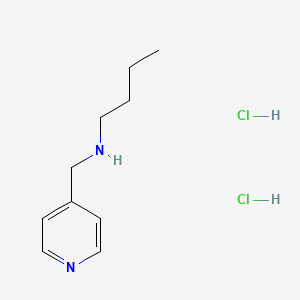

![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)

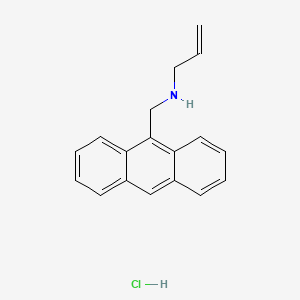

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344179.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)